molecular formula C3H3F2N3O4S B14429846 Methyl 2-azidosulfonyl-2,2-difluoroacetate CAS No. 82386-31-0

Methyl 2-azidosulfonyl-2,2-difluoroacetate

Cat. No.: B14429846
CAS No.: 82386-31-0
M. Wt: 215.14 g/mol
InChI Key: UPGSGTSKPUYQBB-UHFFFAOYSA-N
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Description

Methyl 2-azidosulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C3H3F3N3O4S It is a derivative of difluoroacetic acid and contains both azido and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azidosulfonyl-2,2-difluoroacetate typically involves the reaction of difluoroacetic acid derivatives with azide and sulfonylating agents. One common method includes the reaction of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azidosulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.

    Reducing Agents: For reduction reactions, hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride can be used.

    Cycloaddition Reagents: For cycloaddition reactions, alkynes are commonly used in the presence of a copper catalyst.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Reduction Products: Reduction of the azido group yields Methyl 2-amino-2,2-difluoroacetate.

    Cycloaddition Products: Cycloaddition with alkynes forms triazole derivatives.

Scientific Research Applications

Methyl 2-azidosulfonyl-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules with azide groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-azidosulfonyl-2,2-difluoroacetate involves its reactivity with various chemical species. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings. The sulfonyl group can participate in nucleophilic substitution reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A precursor in the synthesis of Methyl 2-azidosulfonyl-2,2-difluoroacetate.

    Methyl 2-chloro-2,2-difluoroacetate: Another difluoroacetic acid derivative with different reactivity due to the presence of a chloro group.

    Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound used in trifluoromethylation reactions.

Uniqueness

This compound is unique due to the presence of both azido and sulfonyl functional groups, which provide a combination of reactivity not found in other similar compounds. This makes it particularly useful in applications requiring both nucleophilic substitution and cycloaddition reactions.

Properties

CAS No.

82386-31-0

Molecular Formula

C3H3F2N3O4S

Molecular Weight

215.14 g/mol

IUPAC Name

methyl 2-azidosulfonyl-2,2-difluoroacetate

InChI

InChI=1S/C3H3F2N3O4S/c1-12-2(9)3(4,5)13(10,11)8-7-6/h1H3

InChI Key

UPGSGTSKPUYQBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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